2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide
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Overview
Description
2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide is a complex organic compound characterized by the presence of iodine, phenyl, and benzamide groups
Preparation Methods
The synthesis of 2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide typically involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride. This intermediate is then reacted with N-phenyl-1,1,2,2-tetrachloro-2-fluoroethylamine in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine and phenyl groups may facilitate binding to specific sites on these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanyl]benzamide include:
2-Iodobenzamide: Lacks the phenyl and sulfanyl groups, making it less complex and potentially less versatile in its applications.
N-Phenylbenzamide: Does not contain the iodine or sulfanyl groups, which may reduce its reactivity and specificity in certain reactions.
2-Iodo-N-phenylbenzamide: Similar but lacks the tetrachloro-2-fluoroethyl group, which may affect its chemical and biological properties.
The uniqueness of 2-Iodo-N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)sulf
Properties
CAS No. |
60360-72-7 |
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Molecular Formula |
C15H9Cl4FINOS |
Molecular Weight |
539.0 g/mol |
IUPAC Name |
2-iodo-N-phenyl-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylbenzamide |
InChI |
InChI=1S/C15H9Cl4FINOS/c16-14(17,20)15(18,19)24-22(10-6-2-1-3-7-10)13(23)11-8-4-5-9-12(11)21/h1-9H |
InChI Key |
ZSBABDYCZIEKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2I)SC(C(F)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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